molecular formula C8H7F3O B1295162 3-(Trifluoromethyl)anisole CAS No. 454-90-0

3-(Trifluoromethyl)anisole

Cat. No.: B1295162
CAS No.: 454-90-0
M. Wt: 176.14 g/mol
InChI Key: XHONYVFDZSPELQ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)anisole is an organic compound with the chemical formula C8H7F3O. It is a clear, colorless liquid with a distinct aromatic odor. This compound is notable for its trifluoromethyl group attached to the benzene ring, which imparts unique chemical properties and reactivity. It is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Trifluoromethyl)anisole can be synthesized through several methods. One common approach involves the reaction of anisole with trifluoromethylmagnesium bromide in anhydrous tetrahydrofuran under an inert atmosphere. The reaction mixture is then decomposed with saturated hydrochloric acid solution, washed with anhydrous sodium chloride solution, and purified by distillation .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of bis(pinacolato)diboron, [Ir(COD)Cl]2, sodium methoxide, and 4,4’-di-tert-butyl-2,2’-dipyridyl. The reaction is carried out under an inert atmosphere at elevated temperatures (around 90°C) for an extended period (96 hours). The product is then purified by distillation .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)anisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)anisole involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. The trifluoromethyl group can also stabilize reactive intermediates, making the compound a valuable tool in various chemical reactions .

Comparison with Similar Compounds

Uniqueness: 3-(Trifluoromethyl)anisole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both the trifluoromethyl and methoxy groups on the benzene ring allows for unique interactions in chemical and biological systems .

Properties

IUPAC Name

1-methoxy-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-12-7-4-2-3-6(5-7)8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHONYVFDZSPELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196498
Record name 3-(Trifluoromethyl)anisole
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Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454-90-0
Record name 1-Methoxy-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
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Record name 3-(Trifluoromethyl)anisole
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Record name 454-90-0
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Record name 3-(Trifluoromethyl)anisole
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Record name 3-(trifluoromethyl)anisole
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3-(Trifluoromethyl)anisole a potential dopant for charge exchange in APPI-MS?

A1: The study highlights two key properties of this compound that make it a promising candidate:

  • Low Reactivity: The trifluoromethyl group (-CF3) is electron-withdrawing, which reduces the reactivity of the photoions generated from this compound with both the solvent and neutral dopant molecules. This low reactivity minimizes unwanted side reactions and improves ionization efficiency for target analytes. []

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